molecular formula C18H19N3O4S B3016668 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851987-74-1

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B3016668
CAS No.: 851987-74-1
M. Wt: 373.43
InChI Key: PWQUBEYVYJACKP-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-75-2) is a chemical compound with the molecular formula C18H19N3O4S and a molecular weight of 373.43 g/mol . This benzothiazole-based hydrazone features a 4-methoxy-7-methyl-benzothiazole moiety linked to a 3,5-dimethoxybenzohydrazide group . Benzothiazole derivatives are a highly important class of heterocyclic compounds known for their broad spectrum of pharmacological and biological activities . They are extensively researched in medicinal chemistry for use as fungicides, antituberculosis agents, antimalarials, anticonvulsants, insecticides, sedatives, and anti-inflammatory drugs, and are also investigated for the treatment of diabetes and cancer . Structurally related hydrazone compounds have demonstrated significant capacity for antioxidant activity and for inhibiting enzymes such as anticholinesterase, tyrosinase, and urease, making them subjects of interest for conditions like Alzheimer's disease . Similarly, other benzothiazole inhibitors have been explored for their potential in cancer therapy and for minimizing oxidative damage in neuroinflammation . This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-5-6-14(25-4)15-16(10)26-18(19-15)21-20-17(22)11-7-12(23-2)9-13(8-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQUBEYVYJACKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,5-dimethoxybenzoic acid hydrazide with 4-methoxy-7-methyl-1,3-benzothiazole-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Benzothiazole vs. Benzene/Other Heterocycles: Unlike simpler benzohydrazides (e.g., 4-Methoxy-N'-(2-methoxybenzylidene)-benzohydrazide), the title compound incorporates a 1,3-benzothiazole ring instead of a benzene or pyridine ring. This substitution introduces sulfur and nitrogen atoms, which can enhance binding to metal ions or enzymes .
  • Substituent Effects: The 3,5-dimethoxybenzoyl group distinguishes it from analogs like (E)-3,4,5-trimethoxy-N'-(pyridin-2-ylmethylene)benzohydrazide (HL3), where additional methoxy groups or alkyl chains (e.g., dodecyloxy in HL4) alter solubility and self-assembly properties .

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Bioactivity Reference
3,5-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide Benzothiazole + 3,5-dimethoxybenzoyl 3,5-OCH₃, 4-OCH₃, 7-CH₃ (benzothiazole) Antimicrobial, Anticancer (hypothesized)
4-Methoxy-N'-(2-methoxybenzylidene)-benzohydrazide Benzene + benzene 4-OCH₃, 2-OCH₃ (benzylidene) Antifungal, Antioxidant
(E)-3,5-Bis(dodecyloxy)-N'-(pyridin-2-ylmethylene)benzohydrazide (HL7) Pyridine + 3,5-dodecyloxybenzoyl 3,5-C₁₂H₂₅O, pyridine Liquid crystal properties
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole + sulfonylbenzene X = H, Cl, Br; 2,4-F Enzyme inhibition (e.g., carbonic anhydrase)
Physicochemical Properties
  • Lipophilicity: The 3,5-dimethoxy groups increase logP compared to unsubstituted benzohydrazides, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Thermal Stability: Benzothiazole derivatives generally exhibit higher melting points (>200°C) than aliphatic-chain analogs (e.g., HL4, m.p. ~80°C) due to rigid aromatic stacking .

Biological Activity

3,5-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with methoxy and methyl substituents on the benzothiazole moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S. Its structure is characterized by:

  • Two methoxy groups at the 3 and 5 positions on the benzene ring.
  • A methyl group at the 7 position of the benzothiazole ring.
  • A hydrazide linkage , which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The mechanism involves binding to the active sites of enzymes crucial for bacterial survival, thereby inhibiting their function and disrupting essential biochemical pathways necessary for growth and proliferation.

Pathogen Activity Mechanism
Mycobacterium tuberculosisSignificant inhibitionEnzyme inhibition leading to disrupted metabolic pathways

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is hypothesized to be linked to its structural characteristics, which may enhance its interaction with cellular targets involved in cancer progression .

Cell Line IC50 (µM) Notes
HCT1164.5Moderate antiproliferative activity
MCF-73.1Selective activity against breast cancer cells
HEK2935.3Lower sensitivity observed

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes in pathogens and cancer cells, inhibiting their activity.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound can influence ROS levels within cells, contributing to its antiproliferative effects .

Study on Mycobacterium tuberculosis

In a controlled study assessing the efficacy of this compound against M. tuberculosis, researchers found that it significantly inhibited bacterial growth at low concentrations. Molecular docking studies indicated a high binding affinity for key enzymes involved in the bacterial metabolic pathway.

Anticancer Research

A recent investigation evaluated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated notable cytotoxicity with IC50 values ranging from 3.1 µM to 5.3 µM across different cell lines, indicating potential for further development as an anticancer agent .

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